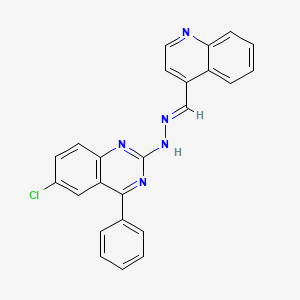
4-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a hydrazone derivative. Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with an adjacent carbon . They are often used in the synthesis of various organic compounds .
Synthesis Analysis
Hydrazones are typically synthesized by the reaction of a hydrazine with a ketone or an aldehyde . The exact synthesis process for “4-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone” would depend on the specific reactants and conditions used.Chemical Reactions Analysis
The chemical reactions involving “4-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone” would depend on the specific conditions and reactants present. Hydrazones are known to undergo a variety of reactions, including oxidation and reduction .Aplicaciones Científicas De Investigación
Molecular and Supramolecular Structures
Research has explored the reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes, leading to the synthesis of hydrazones, dihydro-pyrazolo[3,4-b]quinolines, and pyrazolo[3,4-b]quinolines. These compounds have shown a wide range of biological activities, with implications for antimicrobial and antiviral applications. The molecular and supramolecular structures of these compounds have been detailed, highlighting their potential value in pharmaceutical research (Kumara et al., 2016).
Synthesis Methods
Efficient synthesis methods for hydrazones, quinazolines, and Schiff bases have been developed, utilizing various approaches such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions. These methods have been monitored using chemometric approaches to provide insights into reaction profiles and times. The synthesized compounds have been evaluated for their cytotoxic and antimicrobial activities, indicating their potential in drug development (Pisk et al., 2020).
Cytotoxic Properties
Novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety have been synthesized and characterized, with their in vitro cytotoxicity studied across various human tumor cell lines. Some compounds showed significant cancer cell growth inhibitory effects, pointing to their potential as lead compounds for anticancer agent development (Korcz et al., 2018).
Antitumor Activity
Various pyrrolone and pyridazinone heterocycles derived from quinoline derivatives have been synthesized and evaluated for their in vitro antitumor activity, showing satisfactory activities against breast and colon tumors. This research underscores the broad spectrum of biological activity associated with quinoline derivatives and their potential in cancer therapy (El‐Helw & Hashem, 2020).
DNA Binding Studies
Studies on novel heterocyclic substituted quinoline Schiff bases have revealed their potent antimicrobial properties and their ability to interact with DNA. These interactions, characterized by bathochromic and hypochromic shifts in absorption spectra, suggest their potential use in the development of new antimicrobial agents (Lamani et al., 2008).
Propiedades
IUPAC Name |
6-chloro-4-phenyl-N-[(E)-quinolin-4-ylmethylideneamino]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5/c25-18-10-11-22-20(14-18)23(16-6-2-1-3-7-16)29-24(28-22)30-27-15-17-12-13-26-21-9-5-4-8-19(17)21/h1-15H,(H,28,29,30)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWBOKSJUMJOJX-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=NC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=NC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-6-chloro-4-phenyl-2-[(2E)-(quinolin-4-ylmethylidene)hydrazinylidene]-2,3-dihydroquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

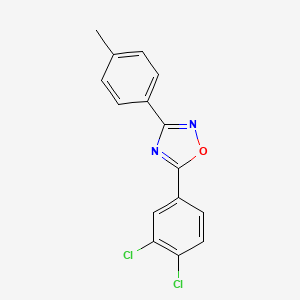
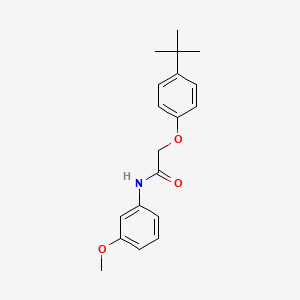
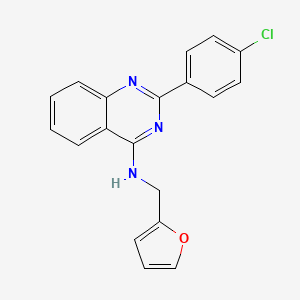
![1-(2-pyridinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-piperidinecarboxamide dihydrochloride](/img/structure/B5564507.png)
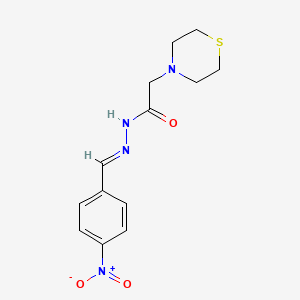
![2-ethoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5564515.png)
![2-[1-(2-ethoxybenzyl)-4-(3-pyridinylcarbonyl)-2-piperazinyl]ethanol](/img/structure/B5564527.png)
![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5564530.png)

![ethyl 4-[(2-methoxy-5-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5564546.png)
![1-(butylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5564551.png)
![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]thiomorpholine](/img/structure/B5564554.png)
![2-[(4-fluorobenzyl)thio]-6-methyl-4-phenylnicotinonitrile](/img/structure/B5564556.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5564560.png)